molecular formula C28H19F2N3O2S2 B282865 2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No. B282865
M. Wt: 531.6 g/mol
InChI Key: OZNIDSNURMUEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves the inhibition of various molecular targets. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in anti-tumor activity. The compound also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which has been implicated in the pathogenesis of Alzheimer's disease. Inhibition of GSK-3β leads to the reduction of amyloid beta (Aβ) accumulation and tau hyperphosphorylation, resulting in neuroprotective effects.
Biochemical and physiological effects:
2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, resulting in anti-tumor activity. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease models, the compound has been found to reduce Aβ accumulation and tau hyperphosphorylation, resulting in neuroprotective effects. Additionally, the compound has been found to improve glucose homeostasis in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple molecular targets. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the mechanism of action of the compound and its potential toxicity at high concentrations.

Synthesis Methods

The synthesis of 2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves the reaction of 2-fluoro-6-nitrobenzoic acid with thionyl chloride to form 2-fluoro-6-chlorobenzoic acid. The resulting acid is then reacted with 2-mercaptobenzothiazole in the presence of a base to form 2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide.

Scientific Research Applications

2-fluoro-N-[2-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has shown neuroprotective effects in Alzheimer's disease models and has been found to improve glucose homeostasis in diabetic animal models.

properties

Molecular Formula

C28H19F2N3O2S2

Molecular Weight

531.6 g/mol

IUPAC Name

2-fluoro-N-[2-[[4-[(2-fluorophenyl)carbamoyl]phenyl]methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H19F2N3O2S2/c29-21-6-2-1-5-20(21)27(35)31-19-13-14-24-25(15-19)37-28(33-24)36-16-17-9-11-18(12-10-17)26(34)32-23-8-4-3-7-22(23)30/h1-15H,16H2,(H,31,35)(H,32,34)

InChI Key

OZNIDSNURMUEKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.